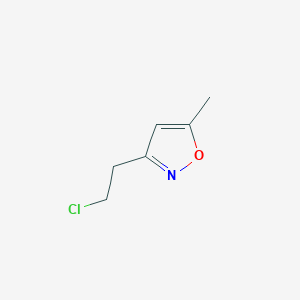

3-(2-Chloroethyl)-5-methyl-1,2-oxazole

Descripción

Historical Context of Isoxazole Derivatives

Isoxazoles were first synthesized in the late 19th century through cyclization reactions involving hydroxylamine and diketones. The discovery of natural isoxazole-containing compounds, such as ibotenic acid and muscimol, highlighted their biological relevance. By the mid-20th century, synthetic methods for isoxazole derivatives expanded, driven by their utility in pharmaceuticals. For example, valdecoxib (a COX-2 inhibitor) and leflunomide (an immunosuppressant) underscored the therapeutic potential of isoxazole scaffolds.

The introduction of chloroethyl and methyl substituents into isoxazole systems, as seen in 3-(2-chloroethyl)-5-methyl-1,2-oxazole, emerged from efforts to enhance reactivity for applications in alkylation reactions and drug intermediate synthesis. Early patents from the 1990s documented its use in synthesizing agrochemicals and antimicrobial agents.

Significance in Heterocyclic Chemistry

Isoxazoles occupy a unique niche in heterocyclic chemistry due to their electron-rich aromatic structure and labile nitrogen-oxygen bond, which facilitates ring-opening reactions. The chloroethyl group in this compound introduces alkylating properties, enabling covalent interactions with nucleophilic sites in biomolecules. This reactivity is exploited in:

- Organic Synthesis : As a precursor for cross-coupling reactions.

- Medicinal Chemistry : To design targeted inhibitors by modifying the chloroethyl side chain.

Table 1: Key Structural and Reactivity Features

Position in Modern Chemical Research

Recent advances in catalysis and green chemistry have revitalized interest in this compound. Its role in multicomponent reactions and metal-catalyzed cycloadditions is documented in studies aiming to streamline the synthesis of bioactive molecules. For instance, vanadium complexes incorporating isoxazole ligands demonstrate efficacy in ethylene-norbornene copolymerization, highlighting industrial applications.

In drug discovery, this compound serves as a scaffold for developing antimicrobial and anticancer agents. Modifications at the chloroethyl position yield derivatives with enhanced selectivity for bacterial DNA gyrase or tumor cell receptors. A 2023 review identified over 80 isoxazole-based molecules in preclinical trials, underscoring the scaffold’s adaptability.

Table 2: Synthetic Methods for this compound

The compound’s structural simplicity and functional group diversity make it a model system for studying regioselective reactions. For example, its methyl group directs electrophilic attacks to the 4-position of the oxazole ring, enabling precise functionalization.

Propiedades

IUPAC Name |

3-(2-chloroethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACIJCHEBUTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethylamine with 3-methyl-2-nitropropene under basic conditions, followed by cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitro group if present in intermediates, converting it to an amine.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are often used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Amines.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(2-Chloroethyl)-5-methyl-1,2-oxazole features a five-membered ring containing nitrogen and oxygen atoms. The presence of a chloroethyl group at the 2-position and a methyl group at the 5-position enhances its reactivity and potential biological activity. This structure allows it to engage in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction processes.

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be utilized in organic synthesis.

- Reagent in Organic Reactions : It is employed as a reagent in multiple organic reactions due to its ability to undergo substitution reactions where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols .

Biology

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Derivatives have shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against pathogens like Candida albicans and Aspergillus niger.

Pathogen MIC (µg/ml) Candida albicans 1.6 Candida tropicalis 3.2 Aspergillus niger 1.6 Aspergillus flavus 0.8 - Anticancer Potential : The compound's ability to alkylate DNA positions it as a candidate for anticancer research. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its use as an intermediate in drug development. Its pharmacological properties suggest potential applications in creating new therapeutic agents targeting various diseases .

Case Studies

Several studies have investigated the biological activity of oxazole derivatives similar to this compound:

- Antiviral Activity : A study on oxazinyl flavonoids demonstrated promising antiviral activities against Tobacco Mosaic Virus (TMV), suggesting that structural modifications could enhance antiviral properties .

- Antibacterial Studies : Research on substituted oxazoles showed effective inhibition against multi-drug resistant strains of bacteria, highlighting the significance of structural diversity in enhancing biological activity .

Mecanismo De Acción

The mechanism of action of 3-(2-Chloroethyl)-5-methyl-1,2-oxazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This alkylating activity is particularly useful in anticancer research, where the compound can induce cell death by disrupting DNA replication and transcription .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 3-(2-Chloroethyl)-5-methyl-1,2-oxazole with structurally related 1,2-oxazole derivatives:

Key Observations:

- Substituent Effects: Chloroethyl vs. Bromomethyl: The bromine atom in 3-(bromomethyl)-5-methyl-1,2-oxazole increases molecular weight and predicted LogP compared to the chloroethyl analog. Bromine’s higher leaving-group propensity may enhance reactivity in nucleophilic substitutions . Aromatic vs. Aliphatic Substituents: The 4-methoxyphenyl group in 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole significantly increases LogP (2.66), suggesting improved membrane permeability but reduced water solubility .

- Alkylating Potential: The 2-chloroethyl group in the target compound may confer alkylating activity, analogous to nitrosoureas like BCNU, which generate chloroethyl isocyanate intermediates to inhibit DNA repair . However, the isoxazole core differs from nitrosoureas, and direct evidence of DNA interaction is lacking.

Actividad Biológica

3-(2-Chloroethyl)-5-methyl-1,2-oxazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of the chloroethyl group is significant as it contributes to the compound's reactivity and biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The chloroethyl moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that disrupt normal cellular processes. This interaction can inhibit enzyme activity and induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have demonstrated that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15–21 |

| Escherichia coli | 12–15 |

| Bacillus subtilis | >27 |

| Klebsiella pneumoniae | 15–21 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has shown promising results in inhibiting the growth of cancer cell lines, particularly leukemia cells. In vitro studies indicated that the compound could induce apoptosis through caspase activation and disruption of microtubule dynamics .

Case Study: NCI-60 Screening

In a screening against the NCI-60 human tumor cell lines, compounds similar to this compound exhibited growth inhibition in low micromolar ranges. The GI50 values observed were indicative of strong cytotoxic effects against specific cancer types .

Research Findings

Recent studies have highlighted the importance of substitution patterns in oxazole derivatives for enhancing biological activity. For example, halogenated derivatives have shown increased potency against leukemia cell lines compared to their non-halogenated counterparts .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis; inhibition of tumor cell proliferation |

| Mechanism | Covalent bonding with nucleophiles; disruption of microtubules |

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloroethyl)-5-methyl-1,2-oxazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclization of oxime intermediates with chlorinated reagents. For example, reacting hydroxylamine hydrochloride with aldehydes/ketones to form oximes, followed by chlorination (e.g., using Cl₂ or PCl₅) and subsequent cyclization with β-keto esters or acetoacetate derivatives. Reaction optimization should focus on:

- Temperature control : Lower temperatures (0–5°C) during chlorination to minimize side reactions.

- Catalyst selection : Lewis acids like ZnCl₂ may enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Monitoring : Use TLC or HPLC to track reaction progress, and purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for C-H correlations. The chloroethyl group’s CH₂ protons typically appear as a triplet (δ ~3.7–4.2 ppm) due to coupling with adjacent Cl.

- IR Spectroscopy : Confirm C-Cl stretch (550–750 cm⁻¹) and oxazole ring vibrations (C=N ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 174.0481 for C₆H₈ClNO₂).

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., compare with benzoxazole structures in ) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions, and what intermediates are formed?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), forming ethyl-linked derivatives. Key considerations:

- Kinetic Studies : Monitor reaction rates under varying pH and nucleophile concentrations. Use stopped-flow NMR to detect intermediates like carbocations or episulfonium ions.

- DFT Calculations : Model transition states to predict regioselectivity (e.g., substitution at C-2 vs. C-3 of the oxazole ring). Compare computational results with experimental data from related compounds (e.g., ) .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to rule out radical pathways.

Q. What strategies can mitigate decomposition pathways of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40–60°C, 75% RH) and analyze via HPLC-UV/HRMS. Major degradation products (e.g., hydrolysis to 5-methyl-1,2-oxazole-3-ethanol) suggest susceptibility to moisture.

- pH Optimization : Buffer solutions (pH 4–6) minimize hydrolysis. Use lyophilization for long-term storage.

- Protective Groups : Temporarily replace the chloroethyl group with stable moieties (e.g., tert-butyl) during synthesis, then reintroduce Cl via post-functionalization .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with in vitro assays (e.g., antimicrobial activity against S. aureus).

- Molecular Docking : Screen against targets (e.g., DNA polymerase) using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., ’s antiviral compounds). Optimize substituents to enhance interactions with hydrophobic pockets .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Systematic Review : Compile literature data (e.g., ) and identify variables (e.g., solvent purity, catalyst batch).

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and stoichiometry.

- Reproducibility Checks : Replicate high-yield protocols with controlled reagents (e.g., anhydrous conditions for chlorination steps) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and safety goggles. Use fume hoods for synthesis steps involving volatile chlorinated reagents.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid drains to prevent environmental contamination (per ).

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent light/oxygen degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.